Bottromycin

Übersicht

Beschreibung

Bottromycin A2 ist ein makrozyklisches Peptid mit bemerkenswerter antibiotischer Aktivität. Es wurde erstmals 1957 als Naturstoff aus Streptomyces bottropensis isoliert . Diese Verbindung ist besonders wirksam gegen Methicillin-resistente Staphylococcus aureus (MRSA) und Vancomycin-resistente Enterokokken (VRE) und ist somit ein vielversprechender Kandidat im Kampf gegen antibiotikaresistente Bakterien .

Wirkmechanismus

Target of Action

Bottromycin A2, a macrocyclic peptide natural product, primarily targets the 50S ribosome . The 50S ribosome is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. This compound A2 blocks the binding of aminoacyl-tRNA to the A site of the 50S ribosome .

Mode of Action

This compound A2 interacts with its target, the 50S ribosome, by inhibiting the binding of aminoacyl-tRNA to the A site . This interaction disrupts protein synthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

This compound A2 belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily of natural products . The structure of this compound A2 contains a unique four-amino acid macrocycle formed via a rare amidine linkage, C-methylation, and a D-amino acid . These modifications are part of the post-translational modifications that occur during the biosynthesis of this compound A2 .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have suitable bioavailability .

Result of Action

The primary result of this compound A2’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound A2 effectively inhibits the growth of bacteria, including clinically relevant multidrug-resistant pathogens .

Biochemische Analyse

Biochemical Properties

Bottromycin A2 plays a significant role in biochemical reactions. It interacts with the ribosome, specifically the A site of the 50S subunit . This interaction interferes with the translocation of peptidyl-tRNA and movement of mRNA on the ribosomes .

Cellular Effects

This compound A2 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound A2 is primarily through the inhibition of protein synthesis. It blocks the binding of aminoacyl-tRNA to the A site of the 50S ribosome, leading to the release of aminoacyl-tRNA from the ribosome and premature termination of protein synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound A2 change over time in laboratory settings. While specific data on its stability, degradation, and long-term effects on cellular function are limited, it’s known that this compound A2 exhibits antibacterial activity in vitro .

Metabolic Pathways

This compound A2 is involved in the ribosomally synthesised and post-translationally modified peptide (RiPP) superfamily of natural products . It interacts with enzymes in the ribosome during protein synthesis .

Subcellular Localization

This compound A2 localizes to the ribosomes within the cell, where it binds to the A site of the 50S subunit and inhibits protein synthesis .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Bottromycin A2 gehört zur Superfamilie der ribosomalen synthetisierten und posttranslational modifizierten Peptide (RiPPs) von Naturprodukten . Die Synthese von this compound A2 beinhaltet die Bildung eines einzigartigen vier-Aminosäure-Makrozyklus über eine seltene Amidinverknüpfung, C-Methylierung und die Einarbeitung einer D-Aminosäure . Die Totalsynthese von this compound und seinen Analoga war ein wichtiger Forschungsschwerpunkt, wobei verschiedene synthetische Ansätze entwickelt wurden, um dies zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound A2 erfolgt in der Regel unter Verwendung metabolisch veränderter Streptomyces-Spezies. So wurde zum Beispiel Streptomyces lividans metabolisch verändert, um this compound A2 heterolog aus Abfall und nicht-lebensmittelbezogenen Modellsusbtaten zu produzieren . Dieses Verfahren optimiert nicht nur die Ressourcennutzung, sondern reduziert auch den ökologischen Fußabdruck, der mit der Produktion hochwertiger Naturstoffe verbunden ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bottromycin A2 durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Struktur von this compound enthält ein makrozyklisches Amid sowie einen Thiazolring, die wichtige Stellen für diese Reaktionen darstellen .

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei der Synthese und Modifikation von this compound A2 sind Alkylhalogenide für Alkylierungsreaktionen und verschiedene Oxidations- und Reduktionsmittel für Oxidations- und Reduktionsreaktionen . Die Reaktionsbedingungen umfassen in der Regel bestimmte Temperatur- und pH-Bereiche, um die Stabilität und Aktivität der Verbindung zu gewährleisten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene this compound-Derivate, die untersucht wurden, um die Stabilität und Wirksamkeit der Verbindung in vivo zu erhöhen .

Wissenschaftliche Forschungsanwendungen

Bottromycin A2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als Modellverbindung zur Untersuchung der Synthese und Modifikation von makrozyklischen Peptiden . In der Biologie und Medizin wird this compound A2 auf sein Potenzial als Antibiotikum gegen arzneimittelresistente Krankheitserreger wie MRSA und VRE untersucht . In der Industrie stellt die Produktion von this compound A2 unter Verwendung metabolisch veränderter Streptomyces-Spezies einen bedeutenden Fortschritt in der nachhaltigen Biotechnologie dar .

Wirkmechanismus

This compound A2 wirkt als Antibiotikum, indem es die bakterielle Proteinsynthese hemmt. Dies erreicht es, indem es an die A-Stelle des Ribosoms bindet und die Bindung von Aminoacyl-tRNA blockiert . Diese Hemmung verhindert die Addition neuer Aminosäuren an die wachsende Peptidkette, wodurch die Proteinsynthese effektiv gestoppt und zum Absterben der Bakterienzelle geführt wird .

Vergleich Mit ähnlichen Verbindungen

Bottromycin A2 unterscheidet sich strukturell von anderen Antibiotika wie Vancomycin und Methicillin . Während Vancomycin ein Glykopeptid-Antibiotikum und Methicillin ein Beta-Lactam-Antibiotikum ist, ist this compound A2 ein makrozyklisches Peptid mit einer einzigartigen Amidinverknüpfung und einem Thiazolring . Zu den this compound A2 ähnlichen Verbindungen gehören andere this compound-Varianten wie this compound B und this compound C, die sich in ihren Methylierungsmustern unterscheiden . This compound A2 ist an Prolin einfach methyliert, this compound B ist nicht methyliert an Prolin und this compound C enthält ein doppelt methyliertes Prolin .

Biologische Aktivität

Bottromycin is a macrocyclic peptide antibiotic first isolated from Streptomyces bottropensis in 1957. It exhibits significant antibacterial activity, particularly against multidrug-resistant pathogens such as vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) . Its unique mechanism of action involves the inhibition of protein synthesis by binding to the A-site of the 50S ribosomal subunit, which prevents the binding of aminoacyl-tRNAs .

Despite its potential, this compound's clinical application has been limited due to low production yields in natural sources, typically below 1 mg/L . Recent studies have focused on enhancing its biosynthesis and exploring synthetic derivatives to improve efficacy and stability.

This compound's primary mode of action is through the inhibition of protein biosynthesis. It binds specifically to the A-site of the ribosome, blocking the entry of aminoacyl-tRNAs. This action is similar to that of tetracyclines, which also inhibit protein synthesis by targeting ribosomal sites .

The detailed mechanism has been elucidated through various studies:

- Inhibition Studies : Research indicates that this compound interferes with both peptidyl-tRNA translocation and the movement of mRNA on the ribosome .

- Binding Affinity : It was observed that excess 50S ribosomal subunits decrease the inhibitory effect, suggesting a strong interaction with this subunit .

Antibacterial Efficacy

This compound has demonstrated activity against a range of bacterial strains. Notably:

- Against Gram-positive Bacteria : It is effective against strains like Streptococcus pneumoniae, with new derivatives showing enhanced activity .

- Resistance Profiles : The compound's unique binding site allows it to circumvent common resistance mechanisms seen in other antibiotics .

Derivatives and Enhanced Activity

Recent research has focused on synthesizing this compound derivatives to improve its biological activity:

- Ugi and Matteson Reactions : New derivatives synthesized using these methods showed promising antibacterial activity against Mycobacterium tuberculosis and Mycobacterium smegmatis .

- Structure-Activity Relationship (SAR) : Studies indicate that specific modifications, such as altering amino acid components, can significantly affect antibacterial potency. For example, derivatives with β-substituted phenylalanine exhibited higher activity compared to others .

Case Studies

- Biosynthetic Pathway Analysis : A study utilized transcriptomic and proteomic analysis to understand this compound biosynthesis regulation in Streptomyces scabies. Results indicated that while btmL enhances production levels, it is not a master regulator .

- Synthetic Approaches : Research into synthetic methodologies for this compound has revealed that modifications at the C-terminal methyl ester can enhance plasma stability without compromising antibacterial activity. In vivo studies showed effectiveness against staphylococcal infections in animal models .

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound A | Streptococcus pneumoniae | 0.5 µg/mL |

| Derivative 23a | Mycobacterium smegmatis | 6 µg/mL |

| Derivative 23b | Mycobacterium tuberculosis | >64 µg/mL |

Table 2: Comparison of this compound Activity Against Resistant Strains

| Bacterial Strain | MIC (µg/mL) | Resistance Mechanism |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.25 | Altered penicillin-binding proteins |

| Vancomycin-resistant Enterococcus faecium | 0.5 | VanA gene-mediated resistance |

Eigenschaften

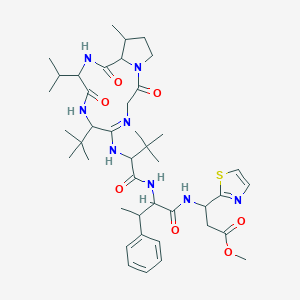

IUPAC Name |

methyl (3R)-3-[[(2S,3S)-2-[[(2S)-2-[[(6S,9S,12S,13R)-6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl]amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53)/t24-,25+,27-,30+,31+,32+,33-,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIZLOPUXFSFNR-XZNJZDOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN2[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=NCC2=O)N[C@H](C(=O)N[C@@H]([C@@H](C)C3=CC=CC=C3)C(=O)N[C@H](CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028185 | |

| Record name | Bottromycin A(2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15005-62-6 | |

| Record name | β-Alanine, N-[(2S)-2-[[glycyl-(3R)-3-methyl-L-prolyl-L-valyl]amino]-1-imino-3,3-dimethylbutyl]-3-methyl-L-valyl-(βS)-β-methyl-L-phenylalanyl-3-(2-thiazolyl)-, methyl ester, cyclic (1→1′)-imine, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15005-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bottromycin A(2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.